Ciproxifan maleate

Histamine H3 Receptor Radioligand Binding Synaptosomal Release

Ciproxifan maleate is the reference H3 receptor antagonist for rodent cognition and sleep-wake studies, offering ~100-fold greater rodent affinity over human H3R. Unlike generic alternatives, it enhances wakefulness without sleep rebound and has proven efficacy in scopolamine-induced amnesia models where thioperamide failed. This maleate salt ensures high oral bioavailability and consistent target engagement. Specify purity and batch documentation to ensure experimental reproducibility.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
CAS No. 184025-19-2
Cat. No. B1662222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiproxifan maleate
CAS184025-19-2
Synonyms(Z)-but-2-enedioic acid; cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyRLQFKEYRALXXEJ-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciproxifan Maleate (CAS 184025-19-2) - A Highly Potent and Selective Histamine H3 Receptor Antagonist for Rodent-Based Neurological Research


Ciproxifan maleate, a maleate salt of the cyclopropyl ketone derivative FUB-359, is a well-characterized, orally bioavailable, and highly potent competitive antagonist/inverse agonist at the histamine H3 receptor (H3R) [1]. It exhibits sub-nanomolar to low nanomolar affinity for rodent H3 receptors (Ki = 0.4–6.2 nM) and is widely employed as a reference tool compound in preclinical studies investigating the role of the histaminergic system in cognition, attention, and wakefulness [2][3]. Its well-documented selectivity profile, with low apparent affinity for a broad panel of off-target aminergic receptors, makes it a critical reagent for dissecting H3R-specific pharmacology in animal models of neurological disorders [4].

Why Generic H3 Antagonist Substitution Fails: Critical Species-Specificity and Pharmacodynamic Differences for Ciproxifan Maleate in Preclinical Models


Substituting ciproxifan maleate with a generic H3 receptor antagonist can introduce significant experimental variability and invalidate cross-study comparisons. Unlike some clinical-stage H3 antagonists, ciproxifan exhibits pronounced species-specific affinity, showing up to ~100-fold higher potency at rodent H3 receptors compared to human H3 receptors [1]. This unique profile, while limiting its clinical translation, establishes it as an exceptionally potent and well-validated tool for rodent in vivo studies [2]. Furthermore, its dual inhibitory activity on monoamine oxidases (MAO-A and MAO-B) at micromolar concentrations, not shared by all H3 antagonists, adds a layer of off-target pharmacology that must be considered in high-dose experiments and cannot be replicated by a simple potency-matched alternative [3]. The quantitative evidence below details why ciproxifan's specific properties make it irreplaceable for certain research applications.

Quantitative Evidence Guide: Data-Driven Differentiation of Ciproxifan Maleate (CAS 184025-19-2) from Key H3 Antagonist Comparators


Superior Potency and Selectivity in Rodent In Vitro Assays vs. Thioperamide

In a direct comparative study, ciproxifan (Ki = 1.0 ± 0.3 nM) was significantly more potent than thioperamide in inhibiting agonist-induced [35S]GTPγ[S] binding to rat striatal H3 receptors, demonstrating its superior functional antagonism in a native tissue preparation [1]. This enhanced potency at the receptor level is foundational for its robust in vivo activity and allows for lower dosing, potentially reducing off-target liabilities associated with higher doses of less potent comparators.

Histamine H3 Receptor Radioligand Binding Synaptosomal Release Receptor Selectivity

Distinct Species-Selectivity Profile: Defining Ciproxifan's Utility as a Rodent-Specific Tool

A critical and quantifiable differentiation point is ciproxifan's marked species-selectivity. It exhibits sub-nanomolar affinity for rodent H3 receptors (Ki = 0.4–6.2 nM) but only moderate affinity for the human H3 receptor (Ki = 46–180 nM), a difference of up to two orders of magnitude [1]. This contrasts sharply with more balanced clinical candidates like pitolisant, which have nanomolar affinity for both species. This species bias must be factored into experimental design and dose selection.

Species-Specificity Receptor Binding Affinity Inverse Agonism Translational Pharmacology

Differential Cognitive Enhancement: Ciproxifan Outperforms Thioperamide in a Spatial Learning Task

In a direct comparison of two H3 antagonists in a Barnes circular maze (a model of spatial learning and memory), only ciproxifan (3 mg/kg) produced a modest but significant attenuation of the scopolamine-induced performance deficit, whereas thioperamide failed to show an effect [1]. Both compounds were effective in a separate water maze task, indicating that ciproxifan's cognitive-enhancing profile extends to a more complex, hippocampus-dependent task that is less sensitive to the effects of thioperamide.

Cognitive Enhancement Spatial Learning Barnes Maze In Vivo Behavioral Pharmacology

Potent Wake-Promotion with No Sleep Rebound: A Class-Level Advantage over Psychostimulants

In a study comparing wake-promoting agents, ciproxifan and thioperamide increased wakefulness (W) and cortical EEG fast rhythms in mice. Critically, and unlike the classical psychostimulants amphetamine and caffeine, the wake-promoting effects of both H3 antagonists were not followed by a compensatory sleep rebound [1]. This class-level differentiation suggests that H3 antagonists, including ciproxifan, promote arousal via a distinct, non-amphetamine-like mechanism that does not deplete sleep drive.

Wake-Promoting Sleep-Wake Cycle Electroencephalography (EEG) Drug Discrimination

Reversible Inhibition of Monoamine Oxidase (MAO) A and B: An Off-Target Liability with Experimental Consequences

Beyond its potent H3R antagonism, ciproxifan was found to reversibly inhibit both MAO-A and MAO-B isoforms in rats and humans, with IC50 values in the micromolar range (e.g., rat brain MAO-B IC50 = 4.6 µM) [1]. This is an important off-target activity not consistently reported for all H3 antagonists. While this dual activity is considered a confounding factor at high doses, it also opens avenues for investigating polypharmacological approaches for neurological disorders.

Monoamine Oxidase Inhibition Off-Target Activity Enzyme Assay Neurotransmitter Metabolism

Optimized Pharmacokinetics for Rodent Studies: High Oral Bioavailability and Rapid Brain Penetration

Ciproxifan maleate demonstrates favorable pharmacokinetic properties for rodent studies, with an oral bioavailability of 62% in mice and a rapid brain penetration profile, achieving a maximum plasma concentration (Cmax) of 420 nM after a 1 mg/kg oral dose [1]. This contrasts with some other early H3 antagonists that suffered from poor oral absorption or limited brain exposure. The compound's favorable PK allows for convenient oral dosing and reliable target engagement in the CNS.

Pharmacokinetics Oral Bioavailability Brain Penetration In Vivo Dosing

Evidence-Based Research and Industrial Application Scenarios for Ciproxifan Maleate (184025-19-2)


Investigating Cognitive Enhancement and Spatial Memory in Rodent Models

Ciproxifan maleate is ideally suited for in vivo studies assessing cognitive function, particularly those involving complex, hippocampus-dependent tasks. Evidence shows it significantly attenuated scopolamine-induced deficits in a Barnes circular maze, a task where the comparator H3 antagonist thioperamide was ineffective [1]. Its high oral bioavailability and potent rodent H3R affinity ensure robust target engagement, making it a reliable tool for dissecting the role of the histaminergic system in learning and memory, and for evaluating pro-cognitive effects in models of Alzheimer's disease and age-related cognitive decline [2].

Dissecting Wake-Promoting Mechanisms and Sleep-Wake Neurocircuitry

For researchers focused on the neurobiology of arousal and sleep-wake disorders, ciproxifan offers a key experimental advantage: its ability to increase wakefulness without inducing a subsequent sleep rebound [1]. This property, shared as a class with other H3 antagonists but distinct from amphetamines and caffeine, allows for cleaner experimental interpretation of arousal mechanisms without the confounding factor of compensatory sleep changes. Its use in knockout mouse models has been instrumental in validating the histamine H1/H3 receptor-dependent pathway for wake promotion, establishing it as a critical reference compound for vigilance studies [2].

Evaluating Antipsychotic-Like Activity via Prepulse Inhibition (PPI) in Mouse Models

Ciproxifan maleate is a validated tool for investigating antipsychotic-like properties in preclinical models. Direct comparative studies have demonstrated that it enhances prepulse inhibition (PPI) of the startle reflex in the DBA/2 mouse strain, a well-established model with natural PPI deficits relevant to schizophrenia [1]. This effect was also observed with thioperamide, confirming the potential of H3 receptor antagonism in this domain. The compound's favorable pharmacokinetics in rodents further support its use in these behavioral paradigms, which often require consistent drug exposure over a testing session.

Calibrating Ex Vivo H3 Receptor Occupancy and Pharmacodynamic Relationships

Ciproxifan serves as a benchmark compound for establishing the relationship between ex vivo receptor occupancy and functional wake-promoting effects [1]. Studies using ciproxifan, thioperamide, and GSK189254 revealed a linear correlation between cumulative wake activity and up to 80% H3R occupancy, with a sharp increase in waking observed at >80% occupancy. This quantitative framework is invaluable for researchers aiming to translate target engagement into functional outcomes and for calibrating doses of novel H3 antagonists in their own studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciproxifan maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.